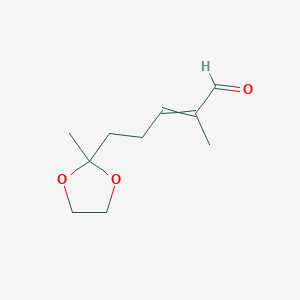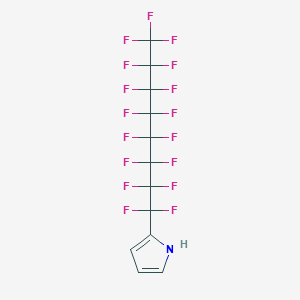
1H-Pyrrole, 2-(heptadecafluorooctyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-(heptadecafluorooctyl)- is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The addition of a heptadecafluorooctyl group to the pyrrole ring significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-Pyrrole, 2-(heptadecafluorooctyl)- can be achieved through several methods. One common approach involves the electrophilic fluorination of pyrrole rings. This method typically uses xenon difluoride as the fluorinating agent, which selectively introduces fluorine atoms into the pyrrole ring under controlled conditions .
Industrial production methods for fluorinated pyrroles often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
1H-Pyrrole, 2-(heptadecafluorooctyl)- undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole, 2-(heptadecafluorooctyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Fluorinated pyrroles have been studied for their potential as enzyme inhibitors and bioactive molecules.
Industry: In the industrial sector, 1H-Pyrrole, 2-(heptadecafluorooctyl)- is used in the production of specialty coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(heptadecafluorooctyl)- involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes . This can lead to the inhibition of enzyme activity or the modulation of protein function, making it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
1H-Pyrrole, 2-(heptadecafluorooctyl)- can be compared with other fluorinated pyrrole derivatives, such as:
1H-Pyrrole, 2-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of a heptadecafluorooctyl group.
1H-Pyrrole, 2-(pentafluorophenyl)-: This derivative contains a pentafluorophenyl group, which imparts distinct electronic and steric effects compared to the heptadecafluorooctyl group.
The uniqueness of 1H-Pyrrole, 2-(heptadecafluorooctyl)- lies in its long fluorinated alkyl chain, which provides enhanced hydrophobicity and chemical stability. This makes it particularly useful in applications requiring high-performance materials and bioactive compounds .
Properties
CAS No. |
80791-17-9 |
|---|---|
Molecular Formula |
C12H4F17N |
Molecular Weight |
485.14 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1H-pyrrole |
InChI |
InChI=1S/C12H4F17N/c13-5(14,4-2-1-3-30-4)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h1-3,30H |
InChI Key |
BQIMZDBPBAUESC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
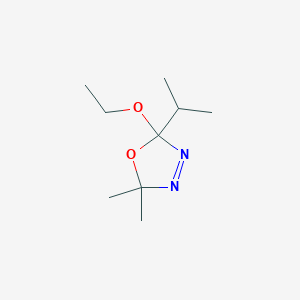
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
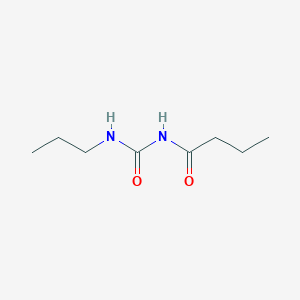

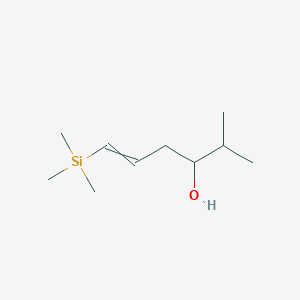


![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
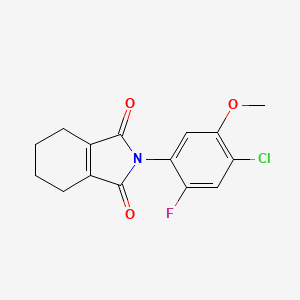
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
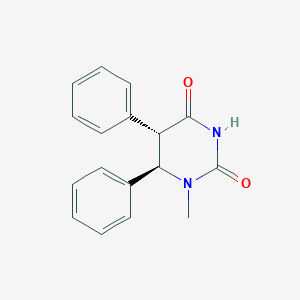
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
